molecular formula C11H22N2O2 B7928849 N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide

Cat. No.: B7928849
M. Wt: 214.30 g/mol
InChI Key: GECFBCVUOHTQTD-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide is a chemical compound with a unique structure that includes a cyclohexyl ring, a hydroxyethylamino group, and a methyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with methyl acetate under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide is unique due to its combination of a cyclohexyl ring, hydroxyethylamino group, and methyl-acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(15)13(2)11-6-4-3-5-10(11)12-7-8-14/h10-12,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECFBCVUOHTQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCCC1NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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